molecular formula C18H28O2 B14735521 4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate CAS No. 5454-46-6

4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate

Cat. No.: B14735521
CAS No.: 5454-46-6
M. Wt: 276.4 g/mol
InChI Key: FZDWCIFEPCLFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a butanoate ester and a 2,4,4-trimethylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate typically involves the esterification of 4-(2,4,4-trimethylpentan-2-yl)phenol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or partially reduced esters.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological targets such as enzymes or receptors. The trimethylpentan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    4-(2,4,4-Trimethylpentan-2-yl)phenol: Shares the same phenyl and trimethylpentan-2-yl groups but lacks the butanoate ester.

    4-(2,4,4-Trimethylpentan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the butanoate ester.

    4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate: Similar ester structure but with an acetate group instead of butanoate.

Uniqueness: 4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the butanoate ester may enhance its solubility and stability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5454-46-6

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

[4-(2,4,4-trimethylpentan-2-yl)phenyl] butanoate

InChI

InChI=1S/C18H28O2/c1-7-8-16(19)20-15-11-9-14(10-12-15)18(5,6)13-17(2,3)4/h9-12H,7-8,13H2,1-6H3

InChI Key

FZDWCIFEPCLFTI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.